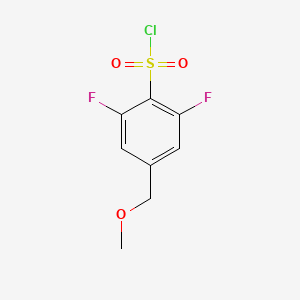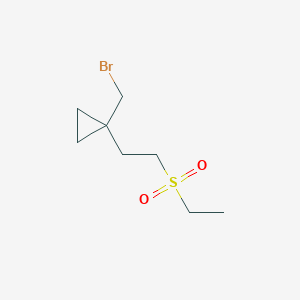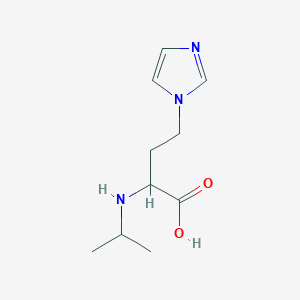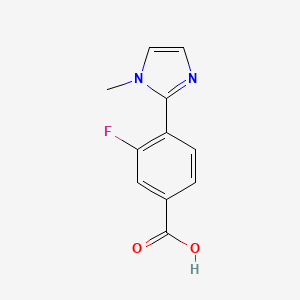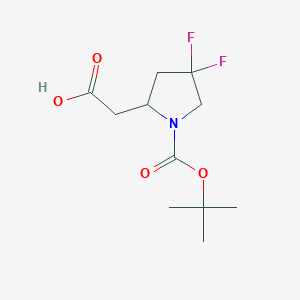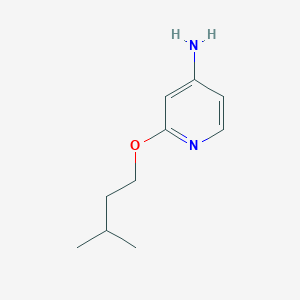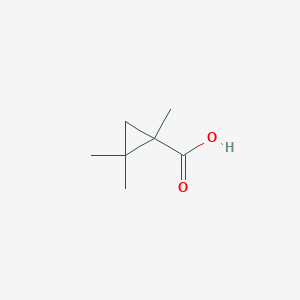
1,2,2-Trimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trimethylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with three methyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the decomposition of 3,5,5-trimethylpyrazoline using Kizhner’s procedure, which does not require pressure . This method yields 1,1,2-trimethylcyclopropane, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic hydrogenolysis in the presence of platinized carbon and hydrogen at controlled temperatures . This process ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1,2,2-Trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,2-Trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, making it a valuable intermediate in synthetic pathways.
Comparación Con Compuestos Similares
1,1,2-Trimethylcyclopropane: Shares a similar cyclopropane ring structure but differs in the position of the methyl groups.
1,2-Dimethylcyclopropane: Another cyclopropane derivative with two methyl groups.
Uniqueness: 1,2,2-Trimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopropane ring and a carboxylic acid group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1,2,2-trimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3,(H,8,9) |
Clave InChI |
CCIGAUXGHSUZMV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


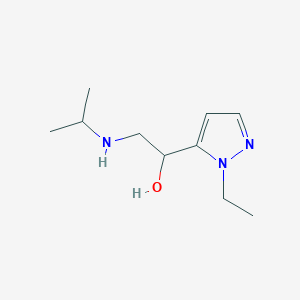
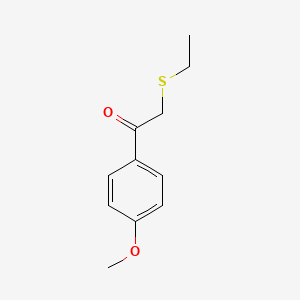
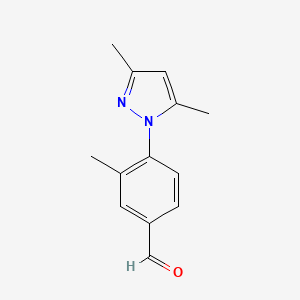
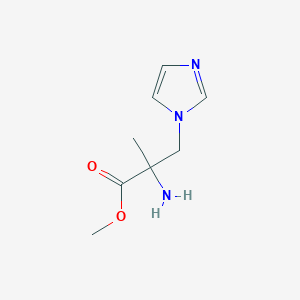
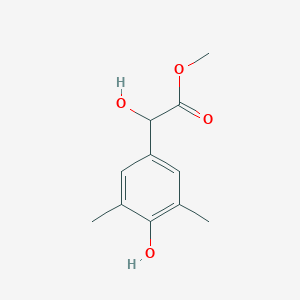
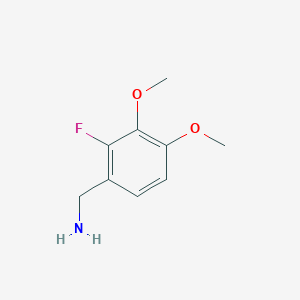
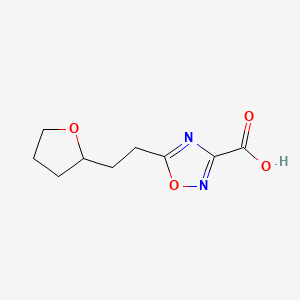
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
